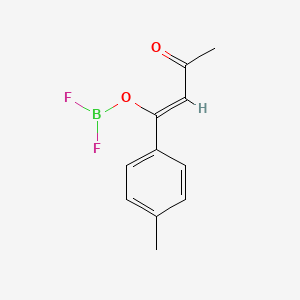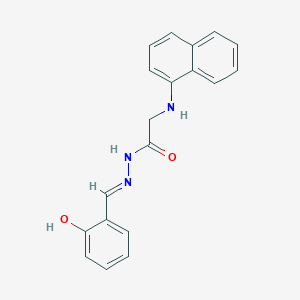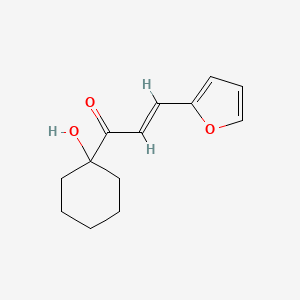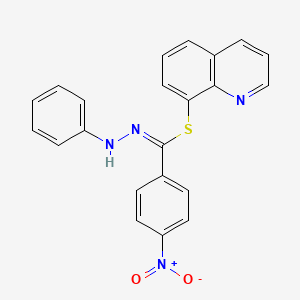
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is an organic compound with a unique structure that includes a butenone backbone, a difluoroboryloxy group, and a 4-methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with but-3-en-2-one and 4-methylphenylboronic acid.
Formation of the Boronate Ester: The 4-methylphenylboronic acid reacts with a difluoroborylating agent under controlled conditions to form the difluoroboryloxy group.
Coupling Reaction: The boronate ester is then coupled with but-3-en-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields butanol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-en-2-one, 4-(4-methylphenyl)-: Lacks the difluoroboryloxy group, which may result in different reactivity and applications.
But-3-en-2-one, 4-difluoroboryloxy-4-phenyl-: Similar structure but without the methyl group on the phenyl ring, potentially affecting its chemical properties and applications.
Uniqueness
The presence of both the difluoroboryloxy group and the 4-methylphenyl substituent in But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H11BF2O2 |
|---|---|
Molekulargewicht |
224.01 g/mol |
IUPAC-Name |
(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7- |
InChI-Schlüssel |
MAZFSYKQNAXVLW-XFFZJAGNSA-N |
Isomerische SMILES |
B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F |
Kanonische SMILES |
B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-](/img/structure/B11107578.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107591.png)
![Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate](/img/structure/B11107601.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11107607.png)
![6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11107616.png)

![4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11107627.png)

![Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11107640.png)
![N-(2-methoxyphenyl)-6-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11107647.png)
![2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11107652.png)
![N-[(1E)-3-[(2-methoxyethyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11107654.png)

